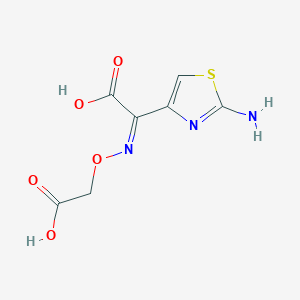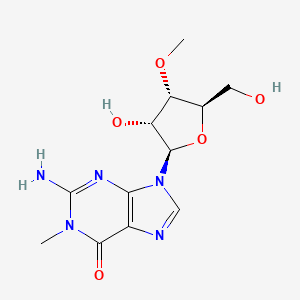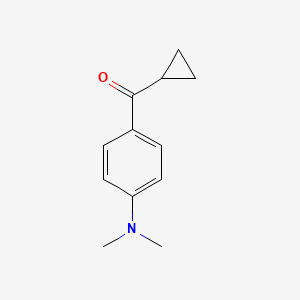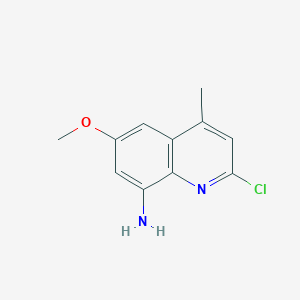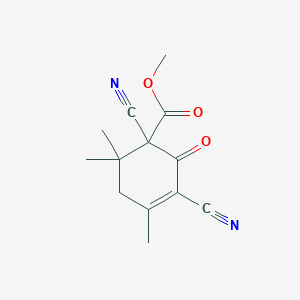![molecular formula C11H22N2 B3282060 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine CAS No. 744980-79-8](/img/structure/B3282060.png)
1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine
Vue d'ensemble
Description
1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine, commonly known as PCP or phencyclidine, is a dissociative drug that was first synthesized in the 1950s for use as a surgical anesthetic. However, due to its severe side effects and potential for abuse, it was quickly withdrawn from medical use. Despite this, PCP has gained popularity as a recreational drug and has been the subject of scientific research due to its unique mechanism of action and potential therapeutic applications.
Mécanisme D'action
PCP acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, PCP disrupts the normal functioning of the central nervous system, leading to hallucinations, dissociation, and altered perception of reality.
Biochemical and Physiological Effects:
PCP has been shown to have a variety of biochemical and physiological effects, including increased heart rate and blood pressure, respiratory depression, and altered body temperature. It also affects the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
PCP has been used in laboratory experiments to study the effects of NMDA receptor antagonists on the central nervous system. Its unique mechanism of action and ability to induce dissociative states make it a useful tool for studying the neural basis of consciousness and perception. However, its potential for abuse and severe side effects limit its usefulness as a research tool.
Orientations Futures
There are several future directions for research on PCP, including its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder. It may also be useful for studying the neural basis of consciousness and perception, as well as the role of the NMDA receptor in the regulation of mood, cognition, and behavior. Further research is needed to better understand the biochemical and physiological effects of PCP and its potential therapeutic applications.
Applications De Recherche Scientifique
PCP has been the subject of scientific research due to its unique mechanism of action and potential therapeutic applications. It has been shown to have analgesic, anesthetic, and anti-inflammatory properties, as well as the ability to induce hallucinations and dissociative states. PCP has also been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder.
Propriétés
IUPAC Name |
(1-pyrrolidin-1-ylcyclohexyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-10-11(6-2-1-3-7-11)13-8-4-5-9-13/h1-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXDPLLCRZCZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



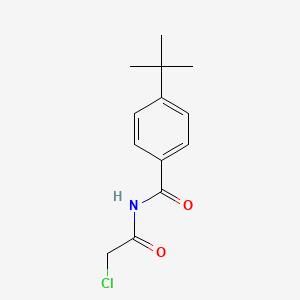
![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B3281986.png)
![Benzonitrile, 4-[(triphenylphosphoranylidene)amino]-](/img/structure/B3281992.png)


![(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B3282022.png)

